1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one
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Overview
Description
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is a natural product that can be isolated from the plant Swertia mussotii . This compound belongs to the xanthone family, which is known for its diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone typically involves the extraction from natural sources like Swertia mussotii . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through isolation and purification processes involving solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the methoxy groups.
Substitution: This reaction can occur at the hydroxyl or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or ethers.
Scientific Research Applications
1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of xanthones and their derivatives.
Biology: Investigated for its potential anti-oxidant and anti-bacterial properties.
Medicine: Studied for its potential anti-hepatitis B virus activity.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone involves its interaction with various molecular targets and pathways. It is known to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, its anti-bacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit bacterial enzymes .
Comparison with Similar Compounds
Mangiferin: A xanthone glucoside with similar anti-oxidant and anti-bacterial properties.
Neomangiferin: Another xanthone glucoside known for its anti-inflammatory and anti-diabetic properties.
Irisxanthone: A xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
Uniqueness: 1-O-Gentiobiosyl-3,7-dimethoxy-8-hydroxyxanthone is unique due to its specific glycosylation pattern and the presence of both methoxy and hydroxyl groups, which contribute to its distinct bioactivity profile .
Properties
Molecular Formula |
C27H32O16 |
---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C27H32O16/c1-37-9-5-12-16(21(32)17-10(40-12)3-4-11(38-2)18(17)29)13(6-9)41-27-25(36)23(34)20(31)15(43-27)8-39-26-24(35)22(33)19(30)14(7-28)42-26/h3-6,14-15,19-20,22-31,33-36H,7-8H2,1-2H3/t14-,15+,19-,20+,22+,23-,24-,25+,26-,27+/m0/s1 |
InChI Key |
MMZOSEKWRIIWQX-WUQGSZQMSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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